![molecular formula C18H27N3O5S B2773469 N1-isobutyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896292-05-0](/img/structure/B2773469.png)
N1-isobutyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
“N1-isobutyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to create compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Scientific Research Applications
- Researchers are exploring the use of specific molecules, including our compound of interest, as qubits (quantum bits) in quantum computers. These qubits can store and manipulate information in quantum states, leading to exponential speedup in solving certain problems .
- Our compound could serve as a building block for quantum sensors, enhancing their sensitivity and accuracy. For instance, it might contribute to developing ultrasensitive magnetic field sensors for medical imaging or geological exploration .
- By integrating our compound into quantum communication systems, researchers could enhance the security of data transmission. Its unique properties could help protect sensitive information against eavesdropping .
- Our compound might find applications in quantum simulators, allowing researchers to explore novel materials, study chemical reactions, and optimize catalysts for sustainable energy production .
- Incorporating our compound into contrast agents could improve imaging resolution and sensitivity, aiding in disease diagnosis and drug development .
- Our compound may contribute to developing stable quantum clocks, ensuring accurate synchronization across networks and improving navigation systems .
- Researchers could explore our compound’s behavior using quantum chemistry methods, gaining insights into its electronic structure, reactivity, and potential applications in drug design or catalysis .
Quantum Computing and Quantum Information Processing
Quantum Sensors and Metrology
Quantum Communication and Cryptography
Quantum Simulation and Material Science
Biomedical Imaging and Drug Discovery
Quantum Clocks and Time Synchronization
Quantum Chemistry and Molecular Modeling
Quantum Materials and Superconductivity
Future Directions
The future directions for research on “N1-isobutyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide” and similar compounds could involve exploring their potential therapeutic applications, given the wide use of pyrrolidine rings in medicinal chemistry . Further studies could also investigate the influence of different substituents on the biological activity of these compounds .
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-13(2)11-19-17(22)18(23)20-12-14-5-4-10-21(14)27(24,25)16-8-6-15(26-3)7-9-16/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRAKZKULURQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
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